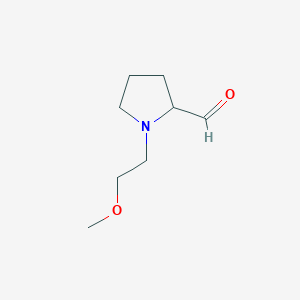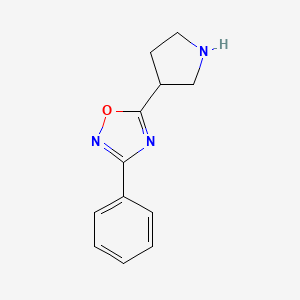![molecular formula C17H12N4OS B11790263 1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11790263.png)
1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1’-Bifenil]-4-il)-6-mercapto-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona es un compuesto orgánico complejo que pertenece a la clase de las pirazolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido estudiados extensamente por sus potenciales aplicaciones terapéuticas. La estructura única de este compuesto, que incluye un grupo bifenilo y un grupo mercapto, contribuye a sus distintivas propiedades químicas y actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-([1,1’-Bifenil]-4-il)-6-mercapto-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona típicamente implica la construcción del núcleo de pirazolopirimidina seguida de la introducción de los grupos bifenilo y mercapto. Un método común involucra la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción de 4-aminopirazol con un aldehído o cetona adecuado puede conducir a la formación del sistema cíclico de pirazolopirimidina .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Las técnicas como la cromatografía líquida de alta resolución (HPLC) pueden emplearse para purificar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-([1,1’-Bifenil]-4-il)-6-mercapto-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo mercapto puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: El compuesto puede reducirse bajo condiciones específicas para modificar sus grupos funcionales.
Sustitución: El grupo bifenilo puede participar en reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio pueden utilizarse.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean comúnmente.
Sustitución: Los reactivos electrófilos como los halógenos o los grupos nitro pueden introducirse bajo condiciones ácidas o básicas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo mercapto puede producir ácidos sulfónicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de bifenilo .
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático, particularmente en la investigación del cáncer.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluyendo el cáncer y las condiciones inflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-([1,1’-Bifenil]-4-il)-6-mercapto-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona involucra su interacción con dianas moleculares específicas. Por ejemplo, se ha demostrado que inhibe ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a la interrupción de vías celulares críticas, lo que resulta en efectos terapéuticos como la inducción de apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
Pirazolo[3,4-d]pirimidina: Un compuesto estrechamente relacionado con actividades biológicas similares.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Otro compuesto relacionado con potenciales aplicaciones terapéuticas.
Unicidad
1-([1,1’-Bifenil]-4-il)-6-mercapto-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona es única debido a la presencia de los grupos bifenilo y mercapto, que confieren propiedades químicas y actividades biológicas distintas. Estas características estructurales lo diferencian de otros compuestos similares y contribuyen a su potencial como molécula versátil en la investigación científica y las aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C17H12N4OS |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-(4-phenylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N4OS/c22-16-14-10-18-21(15(14)19-17(23)20-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,19,20,22,23) |
Clave InChI |
LWOBCMULXUMXMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=O)NC(=S)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)
![Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11790190.png)




![1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)

![2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole](/img/structure/B11790225.png)



![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)
![3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)
